(3R)-3-Amino-3-[3-fluoro-4-(trifluoromethoxy)phenyl]propanenitrile
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Overview
Description
(3R)-3-Amino-3-[3-fluoro-4-(trifluoromethoxy)phenyl]propanenitrile is a complex organic compound characterized by the presence of an amino group, a fluoro-substituted phenyl ring, and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-Amino-3-[3-fluoro-4-(trifluoromethoxy)phenyl]propanenitrile typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Nitrile Formation:
Amino Group Introduction: The amino group is introduced via reductive amination, where an appropriate amine is reacted with a carbonyl compound in the presence of a reducing agent.
Fluoro-Substituted Phenyl Ring: The fluoro-substituted phenyl ring is incorporated through electrophilic aromatic substitution reactions, using fluorinating agents under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced catalysts, optimized reaction conditions, and continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(3R)-3-Amino-3-[3-fluoro-4-(trifluoromethoxy)phenyl]propanenitrile undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The fluoro-substituted phenyl ring can undergo nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) and amines are used under basic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
(3R)-3-Amino-3-[3-fluoro-4-(trifluoromethoxy)phenyl]propanenitrile has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (3R)-3-Amino-3-[3-fluoro-4-(trifluoromethoxy)phenyl]propanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and triggering specific biochemical pathways. This interaction can lead to various biological effects, depending on the target and context.
Comparison with Similar Compounds
Similar Compounds
- 3-Fluoro-4-(trifluoromethyl)aniline
- 4-Fluoro-3-nitrobenzonitrile
Uniqueness
(3R)-3-Amino-3-[3-fluoro-4-(trifluoromethoxy)phenyl]propanenitrile stands out due to its combination of an amino group, a fluoro-substituted phenyl ring, and a nitrile group. This unique combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C10H8F4N2O |
---|---|
Molecular Weight |
248.18 g/mol |
IUPAC Name |
(3R)-3-amino-3-[3-fluoro-4-(trifluoromethoxy)phenyl]propanenitrile |
InChI |
InChI=1S/C10H8F4N2O/c11-7-5-6(8(16)3-4-15)1-2-9(7)17-10(12,13)14/h1-2,5,8H,3,16H2/t8-/m1/s1 |
InChI Key |
HVMXEECLIKVRKE-MRVPVSSYSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1[C@@H](CC#N)N)F)OC(F)(F)F |
Canonical SMILES |
C1=CC(=C(C=C1C(CC#N)N)F)OC(F)(F)F |
Origin of Product |
United States |
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